N,N'-Bis(3-aminopropyl)ethylenediamine

Descripción

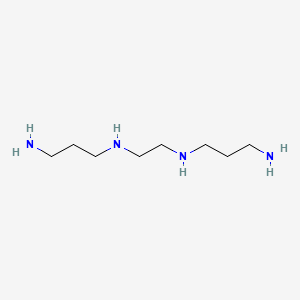

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFCIXRFAJRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065127 | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |

| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10563-26-5 | |

| Record name | N,N′-Bis(3-aminopropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(gamma-aminopropyl)diaminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,8,12-TETRAAZADODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EXW8894XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Chemical Evolution in Research

The scientific interest in N,N'-Bis(3-aminopropyl)ethylenediamine is deeply rooted in the broader history of polyamine research. Natural polyamines are ubiquitous polycationic alkylamines that are fundamental to cell growth and proliferation. rsc.org A pivotal discovery in this field was the observation that intracellular concentrations of polyamines are significantly elevated in cancer cells, a finding that catalyzed the development of synthetic polyamine analogs as potential antiproliferative agents. mdpi.com

Early research efforts concentrated on creating symmetrical, terminally-substituted polyamines. acs.org These initial analogs were strategically designed to leverage the natural polyamine transport system to enter cells and subsequently interfere with the autoregulatory feedback mechanisms that control polyamine synthesis. acs.orgnih.gov This approach led to the synthesis of a variety of analogs that could down-regulate key biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMet-DC), without substituting for the essential functions of their natural counterparts. acs.orgnih.gov

Over time, the chemical evolution of this research led to the development of "second-generation" analogs. acs.org These compounds featured specific modifications to the central polyamine backbone—such as the inclusion of cyclopropyl (B3062369) rings or double bonds—to create more rigid structures with potentially enhanced antitumor activity. acs.org The synthesis of this compound itself can be achieved through established chemical pathways, such as the reaction of ethylenediamine (B42938) with acrylonitrile (B1666552) followed by hydrogenation. google.com This evolution in synthetic strategies reflects a growing sophistication in designing molecules to probe and manipulate biological pathways. mdpi.com

Structural Attributes and Polyamine Framework Relevance

The chemical identity and functionality of N,N'-Bis(3-aminopropyl)ethylenediamine are dictated by its distinct molecular architecture. The structure consists of a central ethylenediamine (B42938) core to which two 3-aminopropyl groups are attached at the nitrogen atoms. cymitquimica.com This arrangement results in a linear tetra-amine, a molecule with four nitrogen-containing functional groups, which confers significant chemical reactivity.

The presence of multiple amine groups is a defining feature, allowing the molecule to participate in a wide array of chemical reactions, including cross-linking, chelation, and hydrogen bonding. cymitquimica.com As a polyamine, it is part of a class of compounds recognized for their critical roles in cellular processes. rsc.org In a research context, synthetic analogs like this compound are invaluable tools. They can act as competitors or modulators of the natural polyamines (putrescine, spermidine, and spermine), enabling detailed studies of polyamine metabolism and function. nih.gov

Below is a table summarizing key properties of the compound.

| Property | Value |

| CAS Number | 10563-26-5 chemimpex.com |

| Molecular Formula | C₈H₂₂N₄ chemimpex.com |

| Molecular Weight | 174.29 g/mol biosynth.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.comchemicalbook.com |

| Boiling Point | 165 °C (at 10 mmHg) chemimpex.com |

| Density | 0.952 g/mL (at 25 °C) chemicalbook.com |

| Refractive Index | n20/D 1.491 chemicalbook.com |

| Synonyms | 1,2-Bis(3-aminopropylamino)ethane, 3,3'-Ethylenediiminodipropylamine chemimpex.com |

This table is populated with data from multiple sources. cymitquimica.comchemimpex.combiosynth.comchemicalbook.com

Multidisciplinary Research Significance and Scope

Conventional Synthetic Routes to this compound

The standard industrial synthesis of this compound is a two-stage procedure. google.com The first stage involves the reaction of ethylenediamine (B42938) with acrylonitrile (B1666552) in a process known as cyanoethylation to produce the intermediate compound, N,N'-Bis(cyanoethyl)ethylenediamine. google.comgoogle.com The second stage is the reduction of this dinitrile intermediate via catalytic hydrogenation to yield the final diamine product. google.comgoogle.com

Cyanoethylation of Ethylenediamine: Reaction Kinetics and Selectivity Analysis

The cyanoethylation of ethylenediamine is an exothermic reaction where acrylonitrile is added to ethylenediamine. google.com The reaction kinetics and selectivity are highly dependent on process parameters. To favor the formation of the desired N,N'-Bis(cyanoethyl)ethylenediamine, the molar ratio of ethylenediamine to acrylonitrile is typically controlled between 1:2.0 and 1:2.5. google.com For enhanced selectivity, a ratio of 1:2.0-2.2 is often preferred. google.com

The reaction is generally carried out in a solvent, traditionally a monohydric alcohol such as methanol (B129727) or ethanol (B145695). google.com The temperature is maintained in the range of 30-70°C, with 40-50°C being an optimal range to balance reaction rate and minimize side reactions. google.com Acrylonitrile is typically added dropwise over a period of 2 to 6 hours, with a 3 to 4-hour addition time being ideal, followed by an insulation period to ensure the reaction goes to completion. google.com Controlling these parameters is crucial, as the reaction can produce a mixture of mono-, di-, and tricyanoethylated products. google.com Research has also shown that using 2-30 wt% water, based on total reactants, can improve selectivity towards the desired disubstituted product. google.com

| Parameter | General Range | Preferred Range |

|---|---|---|

| EDA:ACN Molar Ratio | 1:2.0 - 1:2.5 | 1:2.0 - 1:2.2 |

| Temperature | 30 - 70 °C | 40 - 50 °C |

| Acrylonitrile Addition Time | 2 - 6 hours | 3 - 4 hours |

Catalytic Hydrogenation of N,N'-Bis(cyanoethyl)ethylenediamine

The second and final step in the synthesis is the catalytic hydrogenation of the N,N'-Bis(cyanoethyl)ethylenediamine intermediate. This process reduces the two nitrile groups to primary amine groups, forming the target this compound.

Several catalyst systems are employed for the hydrogenation of nitriles, with performance varying significantly.

Raney Nickel : This is a versatile and common hydrogenation catalyst used for a wide range of functional groups, including nitriles. preciouscatalyst.com In this specific synthesis, it is often used in conjunction with a solid alkali like sodium hydroxide (B78521) or potassium hydroxide. google.com While widely used, its selectivity can be lower compared to other systems, with some processes reporting final product yields of around 85-86%. google.com

Co-Mn-Al Catalyst : A more advanced system involves a Co-Mn-Al catalyst. google.com Processes utilizing 1.0-2.0 wt% of this catalyst (based on the weight of the dinitrile reactant) have demonstrated superior performance, achieving yields of this compound exceeding 98%. google.com

Other Catalysts : Other cobalt-based catalysts, such as Raney Cobalt, are also effective. google.com Additionally, patents have mentioned the use of a Co/Mn/P catalyst system for the hydrogenation step. google.com

| Catalyst System | Reported Yield |

|---|---|

| Co-Mn-Al | 98.85% - 99.49% |

| Raney Nickel | 85.10% - 85.80% |

During the hydrogenation of nitriles, the formation of by-products is a significant concern. The primary side reactions involve the attack of the intermediate imine by an amine product, which leads to the formation of secondary and tertiary amines. wikipedia.org

Strategies to mitigate these side reactions and enhance selectivity towards the desired primary amine include:

Solvent Choice : The use of traditional monohydric alcohols in the initial cyanoethylation step can contribute to the formation of more by-products. google.com Switching to an ether alcohol solution, such as dipropylene glycol mixed with water, in the first step has been shown to result in a cleaner product with higher yields after hydrogenation. google.com

Use of Additives : The presence of ammonia (B1221849) during hydrogenation is a common strategy to suppress the formation of secondary and tertiary amines. google.comresearchgate.net The addition of a solid alkali, such as NaOH or LiOH, during the reaction can also improve selectivity and yield. google.comgoogle.com

Catalyst Selection : The choice of catalyst is paramount. Highly selective catalysts, such as the Co-Mn-Al system, are designed to favor the formation of the primary amine and minimize undesirable side reactions. google.com

Optimizing reaction parameters for the hydrogenation step is critical for maximizing yield and purity.

Temperature : The reaction temperature is typically maintained between 110°C and 130°C for high-yield processes. google.com Other documented procedures operate at temperatures ranging from 65°C to 150°C. google.comgoogle.com

Pressure : Hydrogen pressure is a key variable, with effective ranges documented between 700-900 psi (approximately 4.8-6.2 MPa). google.com

Time : The dinitrile reactant is often introduced into the reactor gradually over a period of approximately 3 hours. The reaction is then allowed to continue until gas chromatography analysis confirms a complete conversion of the starting material. google.com

Significant improvements in yield and purity have been achieved through process optimization. Early methods using Raney Nickel in an ethanol solvent reported yields as low as 60%. google.com In contrast, modern optimized processes demonstrate substantial gains.

By implementing a refined solvent system (ether alcohol/water) in the cyanoethylation step, the resulting intermediate mixture can be used directly for hydrogenation without a separate purification step. google.comgoogle.com This direct use, combined with a high-performance Co-Mn-Al catalyst and a LiOH promoter in the hydrogenation stage, reduces energy consumption from distillation and leads to final product yields as high as 99.49%. google.com This integrated approach represents a significant enhancement in both the efficiency and economy of the synthesis of this compound.

Advanced Synthetic Approaches for this compound Production

The industrial synthesis of this compound typically involves the cyanoethylation of ethylenediamine followed by the hydrogenation of the resulting N,N'-bis(cyanoethyl)ethylenediamine intermediate. Research has focused on optimizing this process to enhance yield, selectivity, and economic viability.

Solvent System Optimization

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, product purity, and the formation of by-products. amanote.com While monohydric alcohols like ethanol and isopropanol (B130326) have been traditionally used, studies have shown that optimizing the solvent system can lead to substantial improvements in yield. amanote.com For instance, the use of ether alcohol solutions has been explored to enhance the reaction's efficiency and safety. amanote.com A comparison of different solvent and catalyst systems highlights the impact on the final product yield.

Table 1: Comparison of Solvent and Catalyst Systems on the Yield of this compound

| Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | Raney Ni | 85.80 | google.com |

| Isopropanol | Raney Co | 98.16 | google.com |

| Ethanol | Raney Ni | 95.80 | amanote.com |

| Ether Alcohol Solution | Raney Ni | 85.10 | google.com |

| Ether Alcohol Solution | Co-Mn-Al | 79.31 | google.com |

The data indicates that while monohydric alcohols can produce high yields, the combination of isopropanol with a Raney Co catalyst appears to be particularly effective. google.com The use of ether alcohol solutions, while resulting in slightly lower yields in some cases, may offer other process advantages such as improved safety and reduced by-product formation. amanote.com

Catalyst Recovery and Reusability Studies

The catalyst used in the hydrogenation step, typically a Raney-type nickel or cobalt catalyst, represents a significant portion of the production cost. researchgate.netchemimpex.com Therefore, efficient recovery and reuse of the catalyst are crucial for the economic feasibility of the process. Raney nickel, a heterogeneous catalyst, can be recovered through filtration after the reaction. researchgate.netchemimpex.com Studies have investigated the deactivation and reactivation of Raney-nickel catalysts in similar hydrogenation processes.

Deactivation can occur due to the adsorption of by-products or the structural collapse of the catalyst's porous network. escholarship.org Reactivation methods often involve washing with solvents or treatment under hydrogen at elevated temperatures and pressures to restore catalytic activity. escholarship.orgthreebond.co.jp

Table 2: Reactivation Efficiency of Spent Raney-Nickel Catalyst

| Reactivation Method | Recovered Activity (%) | Reference |

|---|---|---|

| Solvent Wash (Methanol) | ~60 | escholarship.org |

| Regeneration under H₂ (30 bar, 150 °C) | ~100 | escholarship.orgthreebond.co.jp |

| Regeneration under H₂ (70-80 bar, 200 °C) | ~100 | escholarship.org |

| Sonication | Partial Recovery | escholarship.org |

As the table demonstrates, in-pot regeneration of the catalyst under a hydrogen atmosphere has been shown to be highly effective, allowing for nearly complete recovery of its initial activity. escholarship.org This underscores the potential for significant cost savings through catalyst recycling in the large-scale production of this compound.

Chemical Derivatization of this compound

The presence of four amine groups—two primary and two secondary—in this compound provides multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. cymitquimica.com

Schiff Base Condensation Reactions: Synthesis and Characterization

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). nih.gov this compound can readily react with various aldehydes and ketones to form bis-Schiff bases. bibliomed.orgnanobioletters.com The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. nanobioletters.com

The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govunn.edu.ng The synthesis of these ligands is confirmed through spectroscopic techniques. In the infrared (IR) spectrum, the formation of the imine bond is characterized by the appearance of a C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹. unn.edu.ng In Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a characteristic signal for the azomethine proton (-CH=N-) appears in the downfield region. nih.gov

For example, the condensation of this compound with two equivalents of a substituted benzaldehyde (B42025) would be expected to yield a bis-Schiff base. The characterization of such a product would involve confirming the presence of the imine linkages and the disappearance of the primary amine signals in the respective spectra.

Alkylation and Other Functionalization Pathways

The primary and secondary amine groups of this compound are nucleophilic and can undergo various functionalization reactions, including alkylation. N-alkylation can be achieved by reacting the polyamine with alkyl halides. nih.govresearchgate.net Controlling the degree of alkylation to achieve selective mono-, di-, tri-, or tetra-alkylation can be challenging but can be influenced by reaction conditions such as the stoichiometry of the reactants, temperature, and the choice of base and solvent. escholarship.org

One of the most significant functionalization pathways for this compound is its use as a curing agent or hardener for epoxy resins. chemimpex.comhanepoxy.netchinachemnet.com The primary and secondary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional polymer network, imparting rigidity, thermal stability, and chemical resistance to the final material. threebond.co.jp

Another important functionalization route is the Michael addition, or conjugate addition, where the amine groups can add to α,β-unsaturated carbonyl compounds. nih.govmdpi.com This reaction allows for the extension of the polyamine chain and the introduction of other functional groups, further expanding the range of possible derivatives and their applications.

This compound as a Polydentate Ligand

The coordinating ability of this compound is fundamentally linked to its structure as a tetra-amine, which facilitates strong chelation with metal ions. researchgate.net This characteristic makes it a subject of interest in the development of various metal complexes.

Chelation Properties and Coordination Modes

This compound, with its C8H22N4 molecular formula, typically acts as a tetradentate ligand, meaning it can bind to a central metal ion through its four nitrogen atoms. iaea.orgbit.edu.cn This multidentate nature is the basis of the chelate effect, where the formation of multiple bonds between the ligand and the metal ion results in a more stable complex than would be formed with analogous monodentate ligands. shodhsagar.com

The structure of the ligand, consisting of a central ethylenediamine core flanked by two aminopropyl arms, allows it to form a specific arrangement of chelate rings upon coordination. When all four nitrogen atoms bind to a single metal center, a system of three fused chelate rings is typically formed: one central five-membered ring from the ethylenediamine backbone and two six-membered rings from the two propylene (B89431) chains. This 5,6,6-ring arrangement is a common and stable coordination mode for this ligand. The flexibility of the alkyl chains allows the ligand to wrap around the metal ion, adapting to its preferred coordination geometry. iaea.org While it primarily functions as a tetradentate chelator to a single metal center, the possibility of it bridging two metal centers exists, although this is less common.

Factors Influencing Metal Ion Selectivity and Affinity

The selectivity and affinity of this compound for different metal ions are governed by a combination of factors inherent to both the metal ion and the ligand, as well as the reaction conditions. shodhsagar.componder.ing

Key factors include:

Nature of the Metal Ion: The charge and ionic radius of the metal ion are critical. shodhsagar.comuomustansiriyah.edu.iq Generally, smaller, more highly charged metal ions form more stable complexes due to stronger electrostatic interactions. uomustansiriyah.edu.iq The electronic configuration of the metal, particularly for transition metals with their d-orbital preferences, also dictates the stability and preferred geometry of the resulting complex. ponder.ing

Hard and Soft Acids and Bases (HSAB) Principle: This principle predicts the stability of metal-ligand bonds. The nitrogen atoms in the ligand are hard Lewis bases. They will preferentially form stable complexes with hard Lewis acids, which include metal ions like Mn(II), Fe(II), Co(II), and Zn(II), as well as borderline acids like Cu(II) and Ni(II). shodhsagar.com

The Chelate Effect: As a polydentate ligand, the chelate effect significantly enhances the stability of its complexes compared to those formed with individual amine ligands. The formation of multiple, stable five- and six-membered rings is thermodynamically favorable. shodhsagar.com

pH of the Solution: The pH of the medium plays a crucial role by affecting the protonation state of the amine groups. uomustansiriyah.edu.iq At low pH, the nitrogen atoms will be protonated, preventing them from coordinating to the metal ion. As the pH increases, the amine groups are deprotonated, making the ligand a more effective chelator. The stability of the formed complex is therefore highly pH-dependent. uomustansiriyah.edu.iq

Steric Factors: While the ligand itself is relatively flexible, steric hindrance can influence complex formation, especially if bulky substituents were present on the ligand or if other bulky ligands are also coordinated to the metal center. shodhsagar.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. wikipedia.org The resulting complexes can then be isolated as crystalline solids and their structures determined through various analytical techniques, most definitively by single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Fe(II), Mn(II), Zn(II))

Complexes of this compound with several first-row transition metals have been synthesized and studied. The ligand's four nitrogen donors are well-suited to satisfy the coordination requirements of these metals, which commonly exhibit coordination numbers of four, five, or six.

For instance, a zinc(II) complex, [Zn(C8H22N4)(C3HN3S3)]·C2H6O, has been synthesized and structurally characterized. In this compound, the this compound ligand coordinates to the Zn(II) center in a tetradentate fashion. iaea.org An isostructural nickel(II) complex has also been reported, suggesting similar coordination behavior with Ni(II). iaea.org A cobalt(II) complex with the related ligand bis(3-aminopropyl)amine, [Co(NCS)2(C6H17N3)], has been shown to feature a five-coordinate cobalt center with a slightly distorted square-pyramidal geometry. nih.gov While specific structural data for Fe(II) and Mn(II) complexes with this compound are less common in the literature, their ability to form stable complexes with polyamines is well-established. researchgate.net

In the case of the zinc(II) complex, [Zn(C8H22N4)(C3HN3S3)]·C2H6O, X-ray diffraction analysis revealed that the Zn(II) atom is octahedrally coordinated. The four nitrogen atoms of the this compound ligand occupy four of these coordination sites. The remaining two sites are occupied by sulfur and nitrogen atoms from a bidentate trithiocyanurate dianion. iaea.org The Zn-N bond lengths for the coordinated this compound ligand range from 2.104 Å to 2.203 Å. iaea.org

Below is a table summarizing the crystallographic data for this zinc complex.

Interactive Table: Crystallographic Data for [Zn(C8H22N4)(C3HN3S3)]·C2H6O

| Parameter | Value |

| Formula | [Zn(C8H22N4)(C3HN3S3)]·C2H6O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.371(2) |

| b (Å) | 15.341(3) |

| c (Å) | 13.013(3) |

| β (°) ** | 95.13(3) |

| Volume (ų) ** | 2062.3(8) |

| Z | 4 |

| Data sourced from a study on a mononuclear zinc(II) complex. iaea.org |

For hexacoordinate metal ions like Zn(II) and Ni(II), the resulting complexes typically exhibit an octahedral geometry. iaea.orgdoi.org In the structurally characterized zinc complex, the four nitrogen atoms of the ligand are arranged in a cis configuration, with the two additional ligands (from the trithiocyanurate anion) also being cis to each other. iaea.org

For metal ions that favor five-coordination, such as certain Co(II) or Cu(II) complexes, trigonal-bipyramidal or square-pyramidal geometries are possible. In the related Co(II) complex with bis(3-aminopropyl)amine, the geometry is described as a slightly distorted square pyramid. nih.gov For Cu(II), which is subject to Jahn-Teller distortion, elongated octahedral or square-pyramidal geometries are common. researchgate.net The specific arrangement of the this compound ligand around the metal center can lead to different geometrical isomers (e.g., cis and trans isomers), depending on the relative positions of the terminal and central nitrogen atoms and any additional co-ligands.

An In-depth Look at the Coordination Chemistry and Physicochemical Properties of this compound Complexes

The linear tetraamine (B13775644) this compound has attracted interest in coordination chemistry due to its flexible chelating ability, forming stable complexes with a variety of metal ions. This article delves into specific aspects of its coordination chemistry, focusing on its interactions with main group and f-block elements, the characterization of its coordination compounds through spectroscopic and analytical techniques, and the resulting supramolecular structures.

Polymer Science and Advanced Materials Development

N,N'-Bis(3-aminopropyl)ethylenediamine as a Cross-linking Agent

The primary function of this compound in polymer chemistry is as a cross-linking agent, or curative. Its tetra-functional nature, combined with a low equivalent weight, enables the formation of highly dense and robust three-dimensional polymer networks. cnrs.fr This high degree of cross-linking is fundamental to the enhanced performance of the resulting materials. cnrs.fr

Application in Epoxy Resins and Polyurethanes: Reaction Mechanisms and Network Formation

In the realm of thermosetting polymers, this compound is a widely utilized curing agent for both epoxy resins and polyurethanes. chemimpex.com

Epoxy Resins: The curing of epoxy resins, such as those based on Diglycidyl ether of bisphenol A (DGEBA), occurs via a ring-opening addition reaction. The process unfolds in stages:

The highly reactive primary amine groups (-NH₂) on the this compound molecule initiate a nucleophilic attack on the carbon atom of the epoxide ring. This opens the ring and forms a secondary amine and a hydroxyl group (-OH).

The newly formed secondary amine, as well as the original secondary amines (-NH-) in the molecule's backbone, can then react with another epoxide ring. This multi-stage reaction, involving all four active amine hydrogens, results in the amine molecule becoming a junction point connecting multiple epoxy polymer chains. The presence of tertiary amine groups within the molecule's structure can also have an autocatalytic effect, accelerating the curing process. researchgate.net This comprehensive reaction transforms the liquid resin into a rigid, three-dimensional thermoset network, significantly enhancing its mechanical and thermal properties. chemimpex.comresearchgate.net The exothermic heat generated during this reaction is typically around 100 kJ/mol per epoxy group. researchgate.net

Polyurethanes: In polyurethane systems, this compound acts as a chain extender and cross-linker by reacting with isocyanate-terminated prepolymers. The fundamental reaction is the addition of the amine groups to the isocyanate groups (-NCO) to form stable urea (B33335) linkages (-NH-CO-NH-). researchgate.net Each of the four active amine hydrogens can react with an isocyanate group. This reaction is generally very rapid. When used to cure a diisocyanate prepolymer, the tetra-functionality of the amine leads to a densely cross-linked polyurethane-polyurea network, which enhances the material's hardness, thermal stability, and chemical resistance. nih.gov

Cross-linking in Polyamide Thin-Film Composite Membranes

This compound is a critical amine monomer in the fabrication of polyamide thin-film composite (TFC) membranes, which are used in separation processes like nanofiltration and reverse osmosis. nih.gov These membranes are typically formed through a process called interfacial polymerization. mdpi.com

The mechanism involves two immiscible solutions:

An aqueous solution containing the amine monomer, this compound.

An organic solvent (like hexane) containing a polyfunctional acyl halide, most commonly trimesoyl chloride (TMC). mdpi.com

When a porous support material is saturated with the aqueous amine solution and then exposed to the organic TMC solution, polymerization occurs rapidly at the interface between the two liquids. The amine groups of this compound react with the acyl chloride groups of TMC to form strong amide bonds. Because both monomers are polyfunctional (the amine has four reactive sites and TMC has three), a highly cross-linked, ultra-thin polyamide layer is formed on the support surface. This dense, selective layer is responsible for the membrane's filtration performance. mdpi.comresearchgate.net

Role in the Synthesis of Diverse Polymeric Materials

Beyond its primary role as a cross-linker, the reactivity of this compound allows for its incorporation into a wide array of polymeric materials, tailoring them for specific, high-performance applications.

Development of Adhesives and Coatings

The compound is a key ingredient in the formulation of high-performance two-component epoxy adhesives and coatings. cnrs.frnih.gov Its ability to form densely cross-linked networks when curing epoxy resins directly translates to enhanced adhesive strength, superior chemical resistance, and increased thermal stability in the final product. chemimpex.com These properties are essential for protective coatings used in demanding industrial environments and for structural adhesives that require high bond strength and durability. cnrs.frresearchgate.net

Preparation of Specialized Polymer Architectures

The distinct structure of this compound, with its multiple reactive sites, makes it a suitable building block for more complex and specialized polymer architectures. Its structural similarity to ethylenediamine (B42938), a common core molecule, suggests its utility in the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers. In this stepwise process, generations of branches are added to a central core, creating highly branched, tree-like macromolecules with a precise number of surface functional groups. nih.gov This method allows for the creation of nanoparticles with very low polydispersity for advanced applications. nih.gov

Performance Enhancement of this compound-Based Materials

The incorporation of this compound or structurally similar branched polyamines as curing agents leads to significant, measurable improvements in the performance of polymer materials when compared to simpler, linear amine curatives.

A comparative study on epoxy resins (DGEBA) cured with a branched, multi-functional amine (TAPA, a structurally analogous compound) versus a linear diamine (PDA) highlights these enhancements. The branched amine-cured system demonstrated superior thermal and mechanical properties, which are detailed in the tables below.

Table 1: Dynamic Mechanical Analysis (DMA) Comparison This table showcases the effect of the curing agent's structure on the glass transition temperature and cross-link density of the cured epoxy.

| Property | Curing Agent: Linear Diamine (PDA) | Curing Agent: Branched Polyamine (TAPA) | Performance Impact |

| Glass Transition Temp. (Tg) | Lower | Higher | Improved thermal resistance cnrs.fr |

| β-Relaxation Temperature | Lower | Higher | Enhanced toughness cnrs.fr |

| Cross-link Density | Lower | Higher | Increased rigidity and strength cnrs.fr |

Table 2: Thermal Stability Analysis (TGA) Comparison This table illustrates the improved thermal stability of an epoxy resin cured with a branched polyamine.

| Property | Curing Agent: Linear Diamine (PDA) | Curing Agent: Branched Polyamine (TAPA) | Performance Impact |

| Thermal Decomposition | Lower Onset | Higher Onset | Better performance at elevated temperatures cnrs.fr |

| Char Yield at High Temp. | Lower | Higher | Increased fire resistance cnrs.fr |

These findings confirm that the higher functionality and branched structure of polyamines like this compound result in a more robust and thermally stable polymer network. The higher glass transition temperature indicates a greater upper service temperature for the material, while the increased cross-link density contributes to superior mechanical strength. cnrs.fr

Strategies for Enhanced Mechanical Properties

The incorporation of this compound as a curing agent is a key strategy for improving the mechanical performance of epoxy-based materials. The extent of this enhancement is influenced by the chemical structure of the amine and the resulting crosslink density of the polymer network.

Research into the effects of various amine curing agents on epoxy resins reveals that the structure of the amine is a critical determinant of the final mechanical properties of the cured polymer. nih.govacs.org Aliphatic amines, such as this compound, contribute to the formation of a cross-linked structure that significantly improves properties like flexural and impact strength. researchgate.net The presence of multiple reactive amine hydrogens on the this compound molecule allows for a high degree of crosslinking, which is directly related to the mechanical integrity of the final polymer. ulprospector.com

Studies comparing different amine hardeners have shown that those with a higher number of functional groups can lead to a higher crosslink density, which in turn can enhance mechanical strength. researchgate.net For instance, research on polyfunctional amines has demonstrated a significant increase in both flexural and impact strength in epoxy compositions. researchgate.net While specific data for this compound is not always isolated, the trends observed for similar aliphatic polyamines provide a strong indication of its performance. For example, epoxy systems cured with aliphatic amines like Triethylenetetramine (TETA) show notable mechanical properties, which can be considered representative for illustrating the effects of this compound. researchgate.net

The following table, synthesized from findings on aliphatic amine-cured epoxy resins, illustrates the typical mechanical properties that can be achieved.

Table 1: Representative Mechanical Properties of Aliphatic Amine-Cured Epoxy Resin

Property Test Method Typical Value Tensile Strength ASTM D638 50 - 80 MPa Tensile Modulus ASTM D638 2.5 - 3.5 GPa Flexural Strength ASTM D790 90 - 120 MPa Impact Strength (Izod) ASTM D256 50 - 80 J/m Hardness (Shore D) ASTM D2240 80 - 90

This table presents a synthesized representation of typical values for epoxy resins cured with aliphatic amines, based on general findings in the field. Specific values can vary based on the exact formulation and curing conditions.

Investigations into Improved Thermal Stability and Durability

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. redalyc.orgresearchgate.net Studies on epoxy resins cured with various amine agents have shown that the choice of curing agent significantly impacts the thermal decomposition profile of the resulting polymer. redalyc.orgijert.org Aromatic amines generally impart higher thermal resistance due to the rigidity of the aromatic rings. ijert.org However, aliphatic amines like this compound still provide a substantial improvement in thermal stability compared to the uncured resin. chemimpex.com

Research indicates that the introduction of amine curing agents leads to cured epoxy systems with increased thermal stability, as evidenced by higher decomposition temperatures. researchgate.netmdpi.com For example, the onset of weight loss in TGA analysis is shifted to higher temperatures, and the char yield at elevated temperatures can also be increased, indicating a more thermally robust material. mdpi.com The flexibility of this compound, when compared to more rigid aromatic amines, can also contribute to improved durability by imparting a degree of toughness to the cured polymer. hanepoxy.net

The following table provides representative TGA data for an epoxy resin system cured with an aliphatic amine, illustrating the typical thermal stability enhancements.

Table 2: Representative Thermal Stability Data for Aliphatic Amine-Cured Epoxy Resin (TGA)

Parameter Atmosphere Typical Value Onset Decomposition Temperature (Td) Nitrogen 300 - 350 °C Temperature at 5% Weight Loss (T5%) Nitrogen 320 - 370 °C Temperature at 10% Weight Loss (T10%) Nitrogen 340 - 390 °C Char Yield at 600 °C Nitrogen 15 - 25 %

This table presents a synthesized representation of typical thermal stability data for epoxy resins cured with aliphatic amines, based on general findings in the field. Specific values can vary based on the exact formulation and curing conditions.

Catalytic Applications and Mechanistic Investigations

N,N'-Bis(3-aminopropyl)ethylenediamine as a Component in Heterogeneous and Homogeneous Catalysis

This compound serves as a versatile building block and catalyst in various chemical processes due to its unique structure, which features four nucleophilic nitrogen atoms with varying basicity and a flexible aliphatic backbone.

Organic-inorganic hybrid materials, particularly those based on polyoxometalates like vanadates, are of significant interest for their catalytic properties. researchgate.net Polyamines are often employed in the synthesis of these materials, where they can act as structure-directing agents or charge-compensating cations, influencing the final architecture and properties of the inorganic framework. researchgate.netnih.gov The flexible nature and multiple protonation sites of molecules like this compound make them suitable candidates for templating the formation of channels or cavities within the vanadate (B1173111) structure. These organized porous structures are highly sought after in heterogeneous catalysis, as they can offer selective active sites for reactions such as oxidation. While the principle is well-established, specific literature detailing this compound as a structural component in hybrid vanadate catalysts for oxidation reactions is not extensively documented in current research. However, its chemical properties align with the requirements for a templating agent in the synthesis of such catalytically active materials.

The utility of this compound extends to its role as a reagent and building block in the synthesis of a wide array of chemical products. chemimpex.com Its multiple amine groups allow it to serve as a potent cross-linking agent and a precursor for more complex molecules. chemimpex.com One of the most prominent examples of its catalytic application is in the Knoevenagel condensation. nih.gov This reaction is a cornerstone of organic synthesis, creating carbon-carbon bonds by reacting an active hydrogen compound (like malononitrile) with a carbonyl group (like an aldehyde or ketone). wikipedia.orgresearchgate.net In this context, this compound functions as a weak base, a crucial requirement for facilitating the reaction without inducing self-condensation of the carbonyl reactant. wikipedia.org The presence of basic amine sites is vital for the progress of condensation reactions. nih.gov

Below is a table summarizing the key applications of this compound in organic synthesis.

| Application Area | Role of this compound | Resulting Products/Properties |

| Polymer Production | Cross-linking agent and monomer | Enhances mechanical strength and thermal stability in epoxy resins and polyurethanes. chemimpex.com |

| Organic Synthesis | Base catalyst | Facilitates C-C bond formation in reactions like the Knoevenagel condensation. nih.govwikipedia.org |

| Pharmaceuticals | Building block / Intermediate | Contributes to the synthesis of various pharmaceutical intermediates. chemimpex.comhanepoxy.net |

| Industrial Chemicals | Intermediate | Used in the manufacture of surfactants, corrosion inhibitors, and coating additives. nih.govchemimpex.com |

Mechanistic Studies of Catalytic Processes Involving this compound

Understanding the mechanism by which this compound facilitates chemical reactions is key to optimizing its use and developing new applications. While detailed mechanistic studies specifically targeting this tetraamine (B13775644) are limited, its role can be elucidated by examining the well-established mechanisms of amine catalysis.

In the Knoevenagel condensation, the amine groups of this compound act as a Brønsted-Lowry base. The mechanism proceeds through several key steps:

Deprotonation: An amine nitrogen removes a proton from the active methylene (B1212753) compound (e.g., malononitrile), creating a highly nucleophilic carbanion (enolate). The stability of this carbanion is enhanced by electron-withdrawing groups. wikipedia.org

Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. wikipedia.org

Protonation: The alkoxide intermediate is protonated by the protonated amine catalyst, regenerating the catalyst and forming a β-hydroxy adduct.

Dehydration: A final elimination of a water molecule, often facilitated by the amine catalyst, results in the formation of the stable α,β-unsaturated product. wikipedia.org

The presence of four amine groups on a flexible chain may allow for cooperative effects, where one amine group deprotonates the methylene compound while another may interact with the carbonyl group, activating it for nucleophilic attack. The flexibility of the backbone allows the molecule to adopt a conformation that optimally positions its active sites to interact with the reactants.

Rational Design Principles for this compound-Based Catalysts

The rational design of new catalysts based on the this compound scaffold aims to enhance its activity, selectivity, and stability. Several key principles guide this process:

Structural Modification and Functionalization : The performance of polyamine-based systems can be tuned by modifying their structure. This includes altering the length of the alkyl chains to control flexibility and the distance between amine groups, which can influence substrate binding and the cooperativity between catalytic sites. Furthermore, attaching other functional groups to the backbone can introduce new properties, such as chirality for asymmetric catalysis or moieties that improve solubility or enable immobilization onto solid supports for easier catalyst recovery. acs.org

Computational Modeling : Quantum chemical methods and molecular dynamics simulations are powerful tools for designing new catalysts. researchgate.netnih.gov These techniques can be used to model the reaction mechanism, identify the rate-determining step, and predict how structural modifications will affect the catalyst's performance. researchgate.net By calculating transition state energies, researchers can screen potential catalyst designs in silico before committing to laboratory synthesis, saving time and resources. nih.gov

Tuning Electronic Properties : The basicity of the amine groups is a critical factor in many catalytic applications. This property can be fine-tuned by introducing electron-donating or electron-withdrawing groups elsewhere in the molecule. This allows for the optimization of the catalyst's reactivity for a specific substrate or reaction type, balancing the need for efficient deprotonation against potential side reactions. nih.gov

Heterogenization : For applications in industrial processes, converting a homogeneous catalyst into a heterogeneous one is highly desirable. This compound can be grafted onto solid supports like silica (B1680970) or polymers. acs.org This approach combines the high activity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the product stream and enhanced reusability.

By applying these principles, researchers can develop new generations of advanced materials and catalysts that leverage the unique structural and chemical properties of this compound for a variety of synthetic challenges. acs.org

Environmental Remediation and Sustainable Technologies

Chelation Chemistry for Heavy Metal Removal from Aqueous Systems

The efficacy of N,N'-Bis(3-aminopropyl)ethylenediamine and similar polyamines in environmental remediation stems from their potent ability to act as chelating agents. The nitrogen atoms within the polyamine structure possess lone pairs of electrons that can form strong coordinate bonds with heavy metal ions in aqueous solutions, effectively sequestering them. nih.govnih.gov This process, known as chelation, is a cornerstone of its application in wastewater treatment.

The primary mechanism for heavy metal removal by amine-functionalized materials is chemical adsorption, or chemisorption. mdpi.comnih.gov The amine groups on the adsorbent surface act as binding sites for metal ions. nih.gov This interaction is often dependent on the pH of the solution, which affects the protonation state of the amine groups and the speciation of the metal ions. nih.govnih.gov Kinetic studies of similar amine-functionalized adsorbents frequently show that the adsorption process follows a pseudo-second-order model, confirming that the rate-limiting step is the chemical interaction between the metal ions and the adsorbent surface. mdpi.comul.ie

The structure of this compound, with its four distinct nitrogen sites, allows for the formation of stable, multi-dentate chelate complexes with a variety of divalent heavy metal cations such as Copper (Cu²⁺), Lead (Pb²⁺), Nickel (Ni²⁺), and Cadmium (Cd²⁺). ul.ieurjc.es The presence of multiple amino groups in a single organic chain has been shown to enhance the adsorption capacity for metals like copper. urjc.es

To create practical adsorbents for wastewater treatment, this compound and analogous polyamines are immobilized onto solid supports, creating functionalized adsorbent materials. This approach combines the high surface area and structural stability of a substrate with the potent chelating ability of the amine. Common substrates include:

Mesoporous Silica (B1680970) (e.g., SBA-15, MCM-41): These materials offer a high surface area and ordered pore structure. urjc.esresearchgate.net Functionalization can be achieved through grafting or co-condensation methods, where an organosilane precursor bearing the amine group is attached to the silica surface. ul.ieurjc.es

Magnetic Nanoparticles (e.g., Fe₃O₄): These provide a large active surface area and the significant advantage of being easily separated from the treated water using an external magnetic field. nih.govresearchgate.netnih.gov The nanoparticles are typically coated with silica before the amine groups are added to provide a robust surface for functionalization. nih.gov

Biochar: This low-cost adsorbent derived from biomass can be surface-modified with amine groups to enhance its affinity for heavy metals like hexavalent chromium. nih.gov

The synthesis process generally involves reacting the solid support with a silane (B1218182) coupling agent that subsequently binds the polyamine. nih.gov The resulting functionalized material possesses a high density of active sites for metal chelation. mdpi.com

Table 1: Performance of Various Amine-Functionalized Adsorbents for Heavy Metal Removal This table presents data for adsorbents functionalized with various amines, demonstrating the general principle of their efficacy.

| Adsorbent Material | Functionalizing Amine | Target Metal Ion | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Mesoporous Silica (SBA-15) | bis(2-aminoethyl)amine | Pb²⁺ | ~112 | ~88 | nih.gov |

| MCM-41 | 3-[2-(2-aminoethylamino)ethylamino]propyltrimethoxysilane | Cu²⁺ | 4.52 (mg/L capacity) | - | researchgate.net |

| Modified Biochar | Hexamethylenediamine | Cr(VI) | - | 76 | nih.gov |

| Magnetic Nanoparticles | Ethanolamine (B43304) | - | - | >90 (for Cr) | nih.govresearchgate.net |

| Cryogel | tris(2-aminoethyl)amine derivative | Cu²⁺ | 74 (µmol/mL) | - | nih.gov |

Application in Metal-Organic Frameworks (MOFs) for Gas Separation

Metal-Organic Frameworks (MOFs) are highly porous materials with tunable structures, making them ideal candidates for gas storage and separation. Appending polyamines like this compound to the open metal sites within MOFs can dramatically enhance their selectivity and capacity for capturing acidic gases such as carbon dioxide (CO₂). biotechjournal.inresearchgate.net

The incorporation of diamines and polyamines into MOFs introduces reactive sites that bind CO₂ through a chemisorption mechanism. scispace.com A prominent example is the functionalization of MOFs with coordinatively unsaturated metal sites, such as Mg₂(dobpdc), with diamines like N,N'-dimethylethylenediamine (mmen). berkeley.edunih.govacs.org The resulting material, mmen-Mg₂(dobpdc), exhibits an exceptional ability to capture CO₂ at low concentrations, relevant for removal from both ambient air and industrial flue gas. berkeley.edunih.gov

The mechanism involves a cooperative insertion of CO₂ molecules into the metal-amine bonds. ntnu.no This process induces a structural reorganization of the appended amines into ordered chains of ammonium (B1175870) carbamate, leading to a sharp, step-like uptake of CO₂ at a specific threshold pressure. ntnu.no This "phase-change" behavior allows for high working capacities with small temperature swings, which is energy-efficient for regeneration. ntnu.no The regeneration energy for mmen-Mg₂(dobpdc) has been estimated at 2.34 MJ/kg of CO₂ adsorbed, which compares favorably to traditional aqueous amine solutions. berkeley.edunih.govacs.org

The design of effective MOF-polyamine hybrids involves carefully selecting a polyamine whose length and binding geometry are compatible with the MOF's pore structure and metal site spacing. google.com For instance, polyamines can be tailored to bridge multiple metal centers within the framework, enhancing stability. google.com The goal is to achieve a high loading of amine sites without significantly reducing the material's porosity and surface area. researchgate.net

The performance of these hybrid materials is evaluated based on several key metrics:

Adsorption Capacity: The amount of CO₂ adsorbed per unit mass of adsorbent (typically in mmol/g or wt%). The mmen-Mg₂(dobpdc) framework, for example, can adsorb 2.0 mmol/g (8.1 wt%) of CO₂ at concentrations relevant to air capture (0.39 mbar, 25 °C) and 3.14 mmol/g (12.1 wt%) under flue gas conditions (0.15 bar, 40 °C). berkeley.edunih.govacs.org

Selectivity: The preferential adsorption of CO₂ over other gases like nitrogen (N₂). biotechjournal.in

Regeneration: The ability to release the captured CO₂ and reuse the adsorbent. The step-shaped isotherms of polyamine-appended MOFs allow for efficient regeneration with modest temperature increases, and dynamic cycling experiments show stable performance over repeated uses. berkeley.eduntnu.no

Table 2: Carbon Dioxide Capture Performance of a Diamine-Appended MOF Data for mmen-Mg₂(dobpdc), a representative diamine-functionalized MOF.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| CO₂ Adsorption Capacity (Air Capture) | 2.0 mmol/g (8.1 wt%) | 0.39 mbar, 25 °C | berkeley.edunih.govacs.org |

| CO₂ Adsorption Capacity (Flue Gas) | 3.14 mmol/g (12.1 wt%) | 0.15 bar, 40 °C | berkeley.edunih.govacs.org |

| Cycling Capacity (Simulated Air) | 1.05 mmol/g (4.4 wt%) | 390 ppm CO₂, 25 °C | berkeley.edunih.govacs.org |

| Cycling Capacity (Simulated Flue Gas) | 2.52 mmol/g (9.9 wt%) | 15% CO₂ in N₂, 40 °C | berkeley.edunih.govacs.org |

| Estimated CO₂ Purity After Regeneration | 96-98% | - | berkeley.edunih.govacs.org |

| Estimated Regeneration Energy | 2.34 MJ/kg CO₂ | - | berkeley.edunih.govacs.org |

Biomedical and Biological Investigations

Ligand Design for Radiopharmaceutical Development

The chelation properties of N,N'-Bis(3-aminopropyl)ethylenediamine have made it a compound of interest in the design of ligands for radiopharmaceuticals, particularly for diagnostic imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov

This compound (BAPEN) has been investigated as a ligand for the development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals. nih.govnih.gov ⁶⁸Ga is a positron-emitting radionuclide produced from a generator, which makes it a practical option for PET imaging in facilities without a cyclotron. nih.gov

Derivatives of BAPEN, such as bis(salicylaldimines), create a stable hexadentate N₄O₂²⁻ coordination sphere for the Gallium (Ga³⁺) ion. nih.gov This stable chelation is crucial for preventing the release of the radioisotope in vivo. Research has focused on developing these complexes for myocardial perfusion imaging. nih.gov Studies in rats have shown that ⁶⁸Ga complexes of BAPEN derivatives can exhibit myocardial retention. However, some neutral ⁶⁸Ga-compounds based on the BAPEN scaffold were found to clear relatively quickly from the myocardium, which could limit their clinical utility for applications requiring longer imaging times. nih.gov To address this, further modifications have been explored, such as the development of lipophilic monocationic gallium radiopharmaceuticals derived from the related compound N,N′-bis(3-aminopropyl)-N,N′-dimethylethylenediamine, which have shown potentially superior retention. nih.gov

Table 1: Myocardial Retention of Gallium-68 BAPEN Complex

| Compound | Parameter | Value | Species | Source |

|---|---|---|---|---|

| Gallium-68 BAPEN derivative complex | Myocardial Retention | ~1% of injected dose | Rat |

The relationship between the chemical structure of a ligand and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing effective bioimaging agents. In the context of BAPEN-derived and other bis-amine compounds, modifications to the molecular structure directly influence properties like potency, selectivity, and pharmacokinetics. nih.govnih.gov

Biochemical Activity and Enzyme Inhibition Studies

The reactivity and coordination chemistry of this compound also lend themselves to investigations into enzyme inhibition, a cornerstone of drug discovery.

Recent studies have explored the potential of this compound and its metal complexes as anticholinesterases. These compounds inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com Research into homobivalent bis-amiridines, which feature a bis-amine core structure, has shown high inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In one study, lead compounds with bis-N-acyl-alkylene spacers achieved IC₅₀ values as low as 0.067 µM for BChE. mdpi.comnih.gov This line of research suggests that metal complexes derived from BAPEN could similarly be tailored to interact with the active sites of cholinesterase enzymes.

Table 2: Cholinesterase Inhibition by Structurally Related Bis-Amine Compounds

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Source |

|---|---|---|---|

| Bis-amiridines (Lead Compounds 3a-c) | Acetylcholinesterase (AChE) | 1.4 - 2.9 | mdpi.comnih.gov |

| Bis-amiridines (Lead Compounds 3a-c) | Butyrylcholinesterase (BChE) | 0.067 - 0.13 | mdpi.comnih.gov |

This compound has also been noted in studies related to the inhibition of cytochrome c oxidase. This enzyme is a critical component of the mitochondrial electron transport chain, essential for cellular respiration. While direct mechanistic studies on BAPEN's inhibitory action are emerging, research on other compounds highlights the significance of this target. For example, the compound N-retinyl-N-retinylidene ethanolamine (B43304) (A2E) is a potent and specific inhibitor of cytochrome c oxidase, where it is believed to interfere with the binding of cytochrome c to the enzyme. nih.gov This indicates that compounds capable of interacting with mitochondrial enzymes, a potential activity for polyamines like BAPEN, are of significant biochemical interest.

This compound as a Building Block in Pharmaceutical Chemistry

Beyond its direct applications, this compound is utilized as a versatile building block or intermediate in the synthesis of more complex pharmaceutical agents. europa.euchemimpex.com Its four reactive amine groups allow it to be a starting point for creating diverse molecular architectures. The synthesis of this compound itself can be achieved by reacting ethylenediamine (B42938) with acrylonitrile (B1666552) to form N,N'-bis(cyanoethyl)-1,2-ethylenediamine, which is then hydrogenated to yield the final product. google.com This availability and reactive nature make it a valuable intermediate for researchers developing novel compounds in medicinal chemistry. chemimpex.com

Development of Novel Pharmaceutical Compounds with Potential Therapeutic Applications

This compound serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. chemimpex.com Its structural framework is utilized by researchers to develop new drugs, aiming for improved effectiveness and fewer side effects. The presence of multiple amine groups allows for its use in bioconjugation, a process that involves attaching biomolecules to other molecules or surfaces. This is a key strategy in the creation of targeted drug delivery systems designed to deliver therapeutic agents directly to diseased cells, potentially increasing efficacy and minimizing systemic toxicity. chemimpex.com

The ability of the compound's amine groups to form stable complexes and participate in various chemical reactions makes it a valuable component in the development of advanced materials for biological applications. cymitquimica.comchemimpex.com Its derivatives are being actively investigated for a range of therapeutic uses, driven by the adaptability of the core molecule.

Investigations into Antimicrobial and Antibacterial Properties of Derivatives

A significant area of research focuses on the antimicrobial and antibacterial properties of compounds derived from diamine and polyamine scaffolds similar to this compound. These investigations have yielded promising results against a variety of pathogens, including drug-resistant strains.

One line of research has explored a series of synthetic 1,3-bis(aryloxy)propan-2-amines. nih.gov Initial screenings showed that several of these compounds exhibited antibacterial activity exclusively against Gram-positive bacteria such as Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov Further testing revealed that some of these derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential to combat antibiotic resistance. nih.gov

Another study focused on N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which also showed significant antimicrobial activity. researchgate.net The research highlighted that specific halogenated derivatives, namely N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, were the most potent compounds tested against several bacterial strains. researchgate.net These findings suggest that such derivatives could serve as lead compounds for the development of new antimicrobial agents. researchgate.net

The mechanism of action for some of these related compounds has also been investigated. A study on a novel arginine-based surfactant, bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride, demonstrated that it disrupts the cell membranes of both S. aureus and E. coli, leading to potassium leakage and cell damage. researchgate.net

The detailed findings from these studies underscore the potential of modifying the this compound backbone to generate potent antimicrobial and antibacterial agents.

Interactive Data Tables

Table 1: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Derivatives against Gram-Positive Bacteria nih.gov

| Compound | Target Bacteria | Minimal Inhibitory Concentration (MIC) in µg/ml | Minimal Inhibitory Concentration (MIC) in µM |

| CPD20 | S. pyogenes | 2.5 | 6.58 |

| CPD20 | S. aureus | 2.5 | 6.58 |

| CPD20 | E. faecalis | 5 | 13.16 |

| CPD22 | S. pyogenes | 2.5 | 5.99 |

| CPD22 | S. aureus | 5 | 11.97 |

| CPD22 | E. faecalis | 5 | 11.97 |

| CPD18 | S. aureus (MRSA strains) | 10 | 28.68 |

| CPD21 | S. aureus | 10 | 26.32 |

Table 2: Antimicrobial Activity (LC₅₀) of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives researchgate.net

| Compound | Target Bacteria | LC₅₀ in µM |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (21) | S. enterica | 11.6 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (21) | P. aeruginosa | 86 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (21) | S. aureus | 140 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | S. enterica | 8.79 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | P. aeruginosa | 138 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | S. aureus | 287 |

Analytical Chemistry Applications

Reagent in Chemical Analysis and Separation Techniques

N,N'-Bis(3-aminopropyl)ethylenediamine's utility as a reagent is primarily derived from the reactivity of its primary and secondary amine groups. These functional groups allow it to participate in various chemical reactions and interactions that are fundamental to analytical procedures.

While not a conventional colorimetric or fluorometric reagent on its own, this compound serves as a valuable building block and reagent in multi-step analytical methods. Its amine groups can undergo reactions to form derivatives that can be detected and quantified. For instance, it can be used in titration calorimetry as an indicator for drug binding processes. biosynth.com The compound's ability to interact with other molecules through its amine functionalities makes it a useful reagent in the synthesis of more complex analytical probes. chemimpex.com

The general reactivity of this compound includes oxidation to form amides or nitriles, and participation in nucleophilic substitution reactions, which can be harnessed for derivatization of analytes to facilitate their detection.

The presence of four nitrogen atoms in this compound makes it an excellent chelating agent, capable of forming stable complexes with various metal ions. This property is highly valuable in analytical chemistry for the separation and preconcentration of metal ions from complex matrices. The mechanism involves the donation of lone pairs of electrons from the nitrogen atoms to the metal ion, forming multiple coordinate bonds. This sequestration of metal ions is analogous to the function of well-known chelating agents like EDTA.

This compound is utilized in the formulation of chelating agents for the removal of heavy metals from wastewater, indicating its strong affinity for these ions. chemimpex.com Research has demonstrated the synthesis of stable complexes with metal ions such as zinc(II), where the this compound ligand coordinates with the metal center. researchgate.net This selective complexation can be exploited in techniques like ion chromatography or solid-phase extraction to isolate specific metal ions for subsequent quantification.

Table 1: Potential Metal Ion Complexation

| Metal Ion | Potential for Complexation | Rationale |

|---|---|---|

| Copper(II) | High | Polyamines have a strong affinity for Cu(II). |

| Nickel(II) | High | Forms stable complexes with nitrogen-containing ligands. |

| Zinc(II) | Demonstrated | A stable crystalline complex has been synthesized. researchgate.net |

| Cobalt(II) | High | Similar to other divalent transition metals. |

| Cadmium(II) | Moderate | Can be sequestered by polyamine-based chelators. |

| Lead(II) | Moderate | Can be complexed for separation and analysis. |

Development of Sensing Materials and Devices

The functional properties of this compound make it a suitable candidate for incorporation into modern sensing platforms. Its ability to bind analytes and its nitrogen-rich structure are key to its application in both electrochemical and optical sensors.

Potentiometric sensors measure the potential difference between a reference electrode and an indicator electrode that is sensitive to the concentration of a specific analyte. The core of the indicator electrode is often a membrane containing an ionophore—a compound that selectively binds the target ion.

While direct fabrication of a sensor using this compound as the primary ionophore is not extensively documented, the closely related compound, ethylenediamine (B42938), is a key component in a potentiometric sensor for the drug aminophylline (B1665990) (a combination of theophylline (B1681296) and ethylenediamine). In this application, the amine groups of ethylenediamine are crucial for the sensor's response. The principle relies on the protonation of the amine groups, which allows the molecule to interact with anions or influence the membrane potential. Given that this compound possesses four amine groups, it has the potential to act as a highly effective ionophore for certain cations or to be functionalized to create selective binding cavities for various analytes.

Table 2: Performance of an Ethylenediamine-Based Potentiometric Sensor

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Aminophylline | |

| Linear Range | 2.6 x 10⁻⁹ M to 3.1 x 10⁻³ M | |

| Detection Limit | 1.5 x 10⁻¹⁰ M | |

| Application | Pharmaceutical Drugs, Urine Samples |

Optical sensors, particularly those based on fluorescent nanomaterials like carbon dots (CDs), have gained significant attention. Carbon dots are small carbon nanoparticles that can be functionalized to exhibit specific sensing properties. nih.gov Nitrogen-doping is a common strategy to enhance the quantum yield and tune the optical properties of CDs. nih.gov

This compound, being a nitrogen-rich compound, is an excellent precursor or surface passivating agent for the synthesis of nitrogen-doped carbon dots (N-CDs). The amine groups on the surface of the CDs can serve as recognition sites for analytes. For example, research has shown that doping CDs with ethylenediamine significantly increases their quantum yield and sensitivity for the detection of levodopa. nih.gov The introduction of this compound into the synthesis of CDs could similarly produce highly fluorescent probes. The surface amine groups can interact with analytes through hydrogen bonding or electrostatic interactions, leading to a quenching or enhancement of the fluorescence signal, which forms the basis of the sensing mechanism. nih.gov

Table 3: Example of an Ethylenediamine-Doped Carbon Dot Sensor

| Parameter | Description | Reference |

|---|---|---|

| Carbon Source | Pandanus amaryllifolius Roxb. | nih.gov |

| Doping Agent | Ethylenediamine (EDA) | nih.gov |

| Target Analyte | Levodopa | nih.gov |

| Detection Limit | 0.05 µM | nih.gov |

| Principle | Fluorescence Quenching | nih.gov |

Q & A

Q. What are the critical safety considerations when handling N,N'-Bis(3-aminopropyl)ethylenediamine in laboratory settings?

this compound requires strict safety protocols due to its skin and eye irritation hazards (Category 2/2A). Key measures include:

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Work in a fume hood or with local exhaust systems to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Store in a cool, dry place away from oxidizers to prevent reactive degradation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

Q. What are the common applications of this compound in academic research?

Its multifunctional amine groups make it valuable in:

- Polymer Chemistry : Crosslinker for polyamide thin-film composite membranes in organic solvent nanofiltration .

- Coordination Chemistry : Precursor for ligands in gallium-based radiopharmaceuticals for PET imaging .

- Catalysis : Structural component in hybrid vanadate catalysts for oxidation reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing Schiff base derivatives of this compound?

Failed Schiff base condensations (e.g., with 1,10-phenanthroline-5,6-dione) highlight the need for controlled conditions:

- Solvent Choice : Use anhydrous ethanol or DMF to avoid side reactions with water .

- Stoichiometry : Balance amine-to-carbonyl ratios to favor imine formation over byproducts .

- Catalysts : Introduce Lewis acids (e.g., ZnCl₂) to accelerate condensation .

Q. What methodologies are effective for characterizing the coordination chemistry of this compound-derived ligands?

Advanced techniques include:

Q. How does this compound enhance the performance of hybrid vanadate catalysts?

Its flexible tetraamine structure enables:

- Chelation : Stabilizes vanadate subunits (e.g., [VO₃]⁻) to form open-framework materials .

- Dimensional Control : Acts as a bridging ligand to create 2D/3D architectures for selective catalysis .

- Thermal Stability : Withstands high-temperature calcination in oxidation reactions .

Q. What strategies are used to functionalize this compound for biomedical applications?

Functionalization approaches include:

- Silane Modification : Introduce triethoxy groups for nanoparticle surface conjugation (e.g., gadolinium-labeled SPIONs) .

- Boc Protection : Temporarily shield amine groups during radiopharmaceutical synthesis to direct labeling sites .

- Salicylaldimine Derivatization : Create hexadentate ligands for stable Ga³⁺ chelation in PET tracers .

Q. How do structural phase transitions in this compound complexes affect their electronic properties?

In Fe²⁺ spin crossover complexes: